1-Undecyne

Description

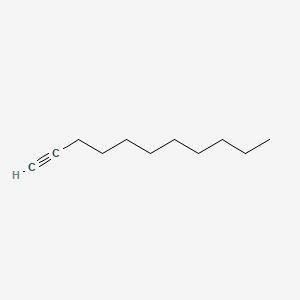

Structure

3D Structure

Properties

IUPAC Name |

undec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSFLVNWJIEJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062288 | |

| Record name | 1-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-98-3, 102681-76-5 | |

| Record name | 1-Undecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Undecyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-UNDECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y07U3Q24US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Undecyne: Properties, Reactivity, and Applications in Modern Synthesis

Introduction

1-Undecyne (C₁₁H₂₀) is a terminal alkyne distinguished by a carbon-carbon triple bond at the terminus of an eleven-carbon chain.[1][2] This structural feature, combining a reactive functional group with a significant lipophilic tail, makes 1-undecyne a versatile and valuable building block in organic synthesis. Its utility extends from fundamental carbon-carbon bond-forming reactions to advanced applications in medicinal chemistry and materials science.[3][4] The terminal proton's acidity and the high electron density of the π-systems in the triple bond dictate its reactivity, allowing for a wide array of chemical transformations.[5] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 1-undecyne, with a focus on its practical applications and the experimental methodologies relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique chemical behavior of 1-undecyne is a direct consequence of its molecular architecture, which features a linear sp-hybridized carbon duo at one end of a flexible nine-carbon sp³-hybridized chain.

Structural Characteristics

The defining feature of 1-undecyne is the C≡C triple bond at the C1 position. The two carbon atoms of the alkyne group are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. This rigidity at the terminus contrasts with the flexibility of the nonyl (C9) alkyl chain.

Caption: Chemical structure of 1-Undecyne (C₁₁H₂₀).

Physical and Chemical Identifiers

A summary of the key identifiers and properties for 1-undecyne is provided below, consolidating data from various chemical databases and suppliers.

| Property | Value | Reference(s) |

| IUPAC Name | undec-1-yne | [1][3] |

| CAS Number | 2243-98-3 | [1][3][6] |

| Molecular Formula | C₁₁H₂₀ | [1][3] |

| Molecular Weight | 152.28 g/mol | [1][3] |

| Appearance | Colorless to light yellow oily liquid | [3] |

| Melting Point | -25°C to -33°C | [3][7][8] |

| Boiling Point | 195-196°C (at 760 mmHg); 73°C (at 10 mmHg) | [3][7][9] |

| Density | 0.773 g/cm³ at 25°C | [3][8] |

| Refractive Index (n²⁰/D) | 1.431 | [3][8] |

| Flash Point | 65°C (149°F) | [3][10] |

| Solubility | Miscible with acetone, ether, ethanol, benzene; slightly miscible with water. | [6][7][10] |

| InChIKey | YVSFLVNWJIEJRV-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCCCCCCCC#C | [1][3] |

Synthesis of 1-Undecyne

The most prevalent and industrially scalable method for synthesizing 1-undecyne is through the alkylation of acetylene.[3] This classic organometallic approach leverages the acidity of the acetylenic proton to create a potent carbon nucleophile.

Alkylation of Acetylene: A Validated Protocol

This procedure involves the deprotonation of acetylene by a strong base, typically sodium amide (NaNH₂), to form an acetylide anion. This anion then acts as a nucleophile, displacing a halide from a long-chain alkyl halide, such as 1-bromononane, in an Sₙ2 reaction.

Experimental Protocol: Synthesis via Acetylene Alkylation

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for acetylene. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Liquid ammonia is condensed into the flask at -78°C. A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide base.

-

Acetylide Formation: Acetylene gas is bubbled through the sodium amide solution. The disappearance of the blue color signifies the formation of sodium acetylide.

-

Alkylation: 1-Bromononane (CH₃(CH₂)₈Br) is added dropwise to the acetylide suspension. The reaction is allowed to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

-

Workup and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is extracted with a nonpolar solvent (e.g., diethyl ether or hexane), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-undecyne.

Causality and Self-Validation: The use of a very strong base like NaNH₂ in liquid ammonia is critical because the pKa of acetylene (~25) requires a base with a conjugate acid of a much higher pKa for complete deprotonation. The success of the Sₙ2 reaction is validated by the formation of a single major product with the correct molecular weight, confirmed via GC-MS, and the appearance of characteristic terminal alkyne signals in ¹H NMR and IR spectroscopy, as detailed in Section 4.

Caption: Workflow for the synthesis of 1-undecyne.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-undecyne is dominated by the terminal alkyne functionality, making it a versatile precursor for a multitude of molecular structures.[11]

Reactions at the Terminal Proton: Acetylide Chemistry

The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases to form an undecynylide anion. This nucleophile is central to C-C bond formation.

-

Sonogashira Coupling: The palladium-catalyzed cross-coupling of 1-undecyne with aryl or vinyl halides is a powerful method for creating complex conjugated systems. This reaction is a cornerstone in the synthesis of pharmaceuticals and organic electronic materials.[3][12]

Addition Reactions to the Triple Bond

Like alkenes, alkynes undergo addition reactions, and the presence of two π-bonds allows for single or double addition.[11][13][14]

-

Hydrogenation:

-

Complete Reduction: Catalytic hydrogenation with H₂ over catalysts like Pd/C or Pt reduces the alkyne completely to undecane.

-

Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), stops the reaction at the alkene stage, yielding cis-undec-1-ene with high stereoselectivity.[13] Reduction with sodium in liquid ammonia produces trans-undec-1-ene.

-

-

Hydration:

-

Markovnikov Addition: In the presence of aqueous acid and a mercury(II) sulfate catalyst, hydration of 1-undecyne follows Markovnikov's rule to produce undecan-2-one (a methyl ketone).[13][15] The reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone.

-

Anti-Markovnikov Addition: Hydroboration-oxidation, using a sterically hindered borane (e.g., 9-BBN or disiamylborane) followed by oxidation with H₂O₂/NaOH, results in the anti-Markovnikov addition of water, yielding undecanal (an aldehyde).[5][13]

-

-

Halogenation and Hydrohalogenation: 1-undecyne reacts with halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) in electrophilic addition reactions.[14] The reaction can be controlled to add one or two equivalents, leading to dihaloalkenes or tetrahaloalkanes, respectively. Addition of HBr in the presence of peroxides proceeds via a radical mechanism to give the anti-Markovnikov product.[14]

Cycloaddition Reactions: "Click" Chemistry

1-Undecyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[16][17] This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. Given the stability and prevalence of the triazole motif in bioactive molecules, this application is of paramount importance in drug discovery and development.[18][19]

Caption: Key reaction pathways involving 1-undecyne.

Spectroscopic and Analytical Characterization

Unambiguous identification of 1-undecyne and its reaction products relies on a combination of standard spectroscopic techniques.[1][20]

Spectroscopic Data Summary

| Technique | Key Diagnostic Feature(s) | Reference(s) |

| IR Spectroscopy | - ≡C-H Stretch: Sharp, strong absorption at ~3300 cm⁻¹- C≡C Stretch: Weak absorption at ~2120 cm⁻¹ | [20] |

| ¹H NMR (CDCl₃) | - Acetylenic Proton (≡C-H): Triplet at δ ≈ 1.8-2.0 ppm- Methylene Protons (-CH₂-C≡): Multiplet at δ ≈ 2.2 ppm | [20] |

| ¹³C NMR (CDCl₃) | - Terminal Alkyne Carbon (≡C-H): δ ≈ 68 ppm- Internal Alkyne Carbon (-C≡): δ ≈ 84 ppm | [20] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 152- Key Fragments: Loss of alkyl radicals leading to peaks at m/z = 123, 109, 95, 81, 67, 55, 41. | [20][21] |

General Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring the necessary spectra for structural validation.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.

-

IR: For a neat liquid, place one drop between two NaCl or KBr salt plates to form a thin film.

-

GC-MS: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like hexane or dichloromethane.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz). Use standard pulse programs. For ¹³C, ensure a sufficient relaxation delay (2-5 s) for accurate integration of quaternary carbons.

-

IR: Record the spectrum on an FT-IR spectrometer from 4000 cm⁻¹ to 400 cm⁻¹. Obtain a background spectrum of the empty salt plates first.

-

GC-MS: Inject 1 µL of the prepared sample into the GC-MS system. Use a standard temperature program that allows for the separation of components and obtain the electron ionization (EI) mass spectrum of the desired peak.

-

-

Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound. The presence of the sharp ≡C-H stretch in the IR and the characteristic acetylenic proton signal in the ¹H NMR are definitive markers for 1-undecyne.

Safety and Handling

Proper handling of 1-undecyne is essential for laboratory safety. It is classified as a combustible liquid and can cause serious eye irritation.[1][22][23]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][24] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][25] Some suppliers recommend refrigeration.[4][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22][23] Avoid release to the environment, as it may cause long-lasting harmful effects to aquatic life.[1][23]

Conclusion

1-Undecyne is a foundational building block in organic chemistry, offering a powerful combination of a reactive terminal alkyne and a substantial hydrocarbon chain. Its well-defined reactivity, particularly in modern synthetic methods like Sonogashira coupling and click chemistry, cements its role as a critical tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and characteristic reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of novel and complex molecular architectures.

References

- 1-Undecyne - 2243-98-3 - Vulcanchem. (n.d.).

- 1-Undecyne - ChemBK. (2024-04-10).

- Undecyne - ChemBK. (2024-04-10).

- 1-Undecyne, 97% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

-

1-Undecyne | C11H20 | CID 75249 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of 1-Undecyne (CAS 2243-98-3) - Cheméo. (n.d.). Retrieved from [Link]

-

1-undecyne - Stenutz. (n.d.). Retrieved from [Link]

-

Reactions of Alkynes - OrgoSolver. (n.d.). Retrieved from [Link]

-

1-Undecyne - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (2014-01-29). Retrieved from [Link]

-

1-UNDECYNE 2243-98-3 wiki. (n.d.). Retrieved from [Link]

-

Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

-

9.3: Reactions of Alkynes - Addition of HX and X₂ - Chemistry LibreTexts. (2024-03-24). Retrieved from [Link]

-

1-Undecyne - LookChem. (n.d.). Retrieved from [Link]

-

Hydration of alkynes (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

1-Undecyne - NIST WebBook. (n.d.). Retrieved from [Link]

-

1-undecyne (CHEBI:87545) - EMBL-EBI. (n.d.). Retrieved from [Link]

-

Click chemistry: Current developments and applications in drug discovery. (n.d.). Retrieved from [Link]

-

The Use of Click Chemisty in Drug Development Applications - DergiPark. (n.d.). Retrieved from [Link]

-

Click Chemistry, A Powerful Tool for Pharmaceutical Sciences - SciSpace. (n.d.). Retrieved from [Link]

Sources

- 1. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-undecyne (CHEBI:87545) [ebi.ac.uk]

- 3. 1-Undecyne (2243-98-3) for sale [vulcanchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. 1-UNDECYNE | 2243-98-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 1-undecyne [stenutz.eu]

- 9. 2243-98-3 CAS MSDS (1-UNDECYNE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1-Undecyne, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 1-Undecyne [myskinrecipes.com]

- 13. orgosolver.com [orgosolver.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Khan Academy [khanacademy.org]

- 16. benchchem.com [benchchem.com]

- 17. scispace.com [scispace.com]

- 18. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. benchchem.com [benchchem.com]

- 21. 1-Undecyne [webbook.nist.gov]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. Page loading... [guidechem.com]

- 25. 1-Undecyne | 2243-98-3 | CAA24398 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Synthesis of 1-Undecyne from 1-Bromononane

Abstract

This technical guide provides a comprehensive examination of a robust and widely utilized method for carbon-carbon bond formation: the synthesis of 1-undecyne via the alkylation of an acetylide anion with 1-bromononane. This reaction is a cornerstone of organic synthesis, enabling the extension of carbon chains and the construction of terminal alkynes, which are versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details the underlying mechanistic principles, provides a field-proven experimental protocol, addresses critical safety considerations, and outlines methods for product characterization. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical application of this synthetic transformation.

Introduction: The Strategic Importance of Terminal Alkynes

Terminal alkynes are fundamental building blocks in modern organic chemistry. The presence of a weakly acidic sp-hybridized C-H proton (pKa ≈ 25) allows for deprotonation by a strong base, generating a potent carbon-based nucleophile known as an acetylide anion.[3] This nucleophile is highly effective in forming new carbon-carbon bonds through substitution reactions, particularly with primary alkyl halides.[4][5]

The synthesis of 1-undecyne from acetylene and 1-bromononane is a classic example of this strategy. It proceeds in two distinct, sequential steps:

-

Deprotonation: A strong base is used to abstract the acidic proton from acetylene, forming a sodium or lithium acetylide intermediate.

-

Alkylation: The resulting acetylide anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromononane in a bimolecular nucleophilic substitution (SN2) reaction to form the C-C bond and yield 1-undecyne.[4][6]

This guide will focus on the widely practiced method utilizing sodium amide (NaNH₂) in liquid ammonia, a powerful system for generating the acetylide anion and facilitating the subsequent alkylation.

Core Synthesis Strategy: Mechanism and Rationale

The SN2 Pathway: A Foundation of Predictability

The success of this synthesis hinges on the SN2 mechanism. The acetylide anion, a strong nucleophile, attacks the primary alkyl halide (1-bromononane) from the backside, displacing the bromide leaving group in a single, concerted step.[3][4]

Causality of Experimental Choices:

-

Substrate Selection (1-Bromononane): The choice of a primary alkyl halide is critical. 1-Bromononane is sterically unhindered, which allows for efficient backside attack by the nucleophile.[7] Using secondary or tertiary alkyl halides would drastically shift the reaction pathway towards E2 (elimination) products, as the sterically bulky acetylide anion would act as a base rather than a nucleophile, abstracting a proton and forming non-9-ene instead of the desired alkyne.[3][6]

-

Base Selection (Sodium Amide): The pKa of ammonia (NH₃), the conjugate acid of the amide anion (NH₂⁻), is approximately 38.[3] This makes sodium amide a sufficiently strong base to completely and irreversibly deprotonate acetylene (pKa ≈ 25), driving the formation of the acetylide anion to completion.[3][8]

-

Solvent System (Liquid Ammonia): Liquid ammonia (-33 °C) is the ideal solvent for this reaction. It readily dissolves sodium amide and the intermediate sodium acetylide.[9] Its low temperature also helps to control the exothermicity of the reaction and maintain a stable environment.

Reaction Mechanism Diagram

The following diagram illustrates the two-stage process for the synthesis of 1-undecyne.

Caption: Reaction mechanism for 1-Undecyne synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of 1-undecyne on a laboratory scale. In-process checks and purification steps are integrated to ensure product integrity.

Reagent and Product Data

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Amount | Moles |

| Sodium (Na) | Na | 22.99 | 0.97 | 97.8 | 2.53 g | 0.110 |

| 1-Bromononane | C₉H₁₉Br | 207.15 | 1.084 | 201 | 20.72 g | 0.100 |

| Acetylene (C₂H₂) | C₂H₂ | 26.04 | Gas | -84 | Excess | >0.100 |

| Liquid Ammonia (NH₃) | NH₃ | 17.03 | 0.682 | -33 | ~200 mL | - |

| Product: 1-Undecyne | C₁₁H₂₀ | 152.28 | 0.757 | 192-194 | ~12.2 g (80%) | 0.080 |

Note: Data sourced from references[10][11]. Yield is an estimate and will vary.

Step-by-Step Methodology

Apparatus Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube extending below the surface of the reaction solvent. Ensure all glassware is flame-dried and assembled under a positive pressure of inert gas (Nitrogen or Argon).

-

Place the flask in a Dewar flask or an insulated cooling bath.

Step 1: Formation of Sodium Amide and Sodium Acetylide

-

Condense approximately 200 mL of anhydrous ammonia into the reaction flask by cooling it to -78 °C (dry ice/acetone bath).

-

Add a small crystal of ferric nitrate (Fe(NO₃)₃) as a catalyst.

-

Carefully add small, freshly cut pieces of sodium metal (2.53 g, 0.110 mol) to the stirring liquid ammonia. The solution will initially turn a deep blue color, which is characteristic of solvated electrons.[12] The reaction is complete when the blue color dissipates and a gray suspension of sodium amide forms (typically 30-60 minutes).[13]

-

Once the sodium amide is formed, bubble purified acetylene gas through the suspension at a moderate rate. The reaction is exothermic. The formation of the white sodium acetylide precipitate indicates the reaction is proceeding. Continue bubbling for approximately 1-2 hours to ensure complete conversion.

Step 2: Alkylation with 1-Bromononane

-

Slowly add 1-bromononane (20.72 g, 0.100 mol) dropwise to the stirred acetylide suspension via a dropping funnel over 30 minutes. Maintain the temperature below -30 °C.

-

After the addition is complete, remove the cooling bath and allow the ammonia to slowly evaporate overnight under a gentle stream of nitrogen. This is best performed in a well-ventilated fume hood.

Step 3: Workup and Purification

-

Once the ammonia has evaporated, a solid residue will remain. Carefully and slowly quench the reaction mixture by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will neutralize any unreacted sodium amide and protonate any remaining acetylide.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure 1-undecyne.

Experimental Workflow Diagram

Caption: High-level experimental workflow for 1-Undecyne synthesis.

Safety Considerations: A Mandate for Diligence

The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.

-

Sodium Amide (NaNH₂): This compound is highly reactive and dangerous.

-

It reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide.[14] All operations must be conducted under strictly anhydrous conditions.

-

Upon exposure to air, especially with moisture, it can form shock-sensitive and explosive peroxides. This is often indicated by a yellow or brownish discoloration.[14][15][16] Discolored sodium amide should not be used and requires specialized disposal procedures.

-

It is highly corrosive to skin, eyes, and mucous membranes.[15]

-

-

Sodium Metal: Reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert liquid like mineral oil and cut into small pieces just before use.

-

Liquid Ammonia: A toxic and corrosive gas at room temperature. The procedure must be performed in a highly efficient fume hood. Inhalation can cause severe respiratory irritation. Direct contact with the liquid can cause severe frostbite and chemical burns.

-

Personal Protective Equipment (PPE): A fire-retardant lab coat, safety goggles (or a face shield over safety glasses), and appropriate gloves (e.g., nitrile gloves for general handling, cryogenic gloves for handling dry ice and liquid ammonia) are mandatory at all times.[15][17] A Class D fire extinguisher for combustible metals must be readily available.[15]

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The presence of the terminal alkyne is confirmed by two characteristic peaks:

-

A sharp, strong absorption at ~3300 cm⁻¹ corresponding to the ≡C-H stretch.

-

A weaker absorption at ~2120 cm⁻¹ corresponding to the C≡C stretch.

-

-

¹H NMR Spectroscopy: The terminal alkyne proton (≡C-H) typically appears as a triplet around δ 1.9-2.1 ppm. The protons on the carbon adjacent to the triple bond (-CH₂-C≡) will appear around δ 2.2-2.4 ppm.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 152.[18]

Conclusion

The synthesis of 1-undecyne from 1-bromononane via acetylide alkylation is a powerful and illustrative example of C-C bond formation. The methodology, while requiring careful handling of hazardous reagents, is highly reliable and provides excellent yields when executed with precision. The key to success lies in understanding the underlying SN2 mechanism, which dictates the choice of a primary alkyl halide, and the judicious use of a strong base under anhydrous conditions to generate the nucleophilic acetylide. This guide provides the necessary framework for researchers to confidently and safely apply this essential synthetic tool.

References

-

SLS. Lithium acetylide, ethylenedia | 186155-10G | SIGMA-ALDRICH. [Link]

-

Chemdad Co., Ltd. Lithium acetylide ethylenediamine complex. [Link]

-

Chemistry LibreTexts. 10.8: Alkynes. [Link]

-

Chemistry LibreTexts. 9.3: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

Chemistry Steps. Alkyl Halides to Alkynes. [Link]

-

Princeton University Environmental Health and Safety. Sodium Amide. [Link]

-

JoVE. Video: Preparation of Alkynes: Alkylation Reaction. [Link]

-

Pearson. Sodium amide, the base we use to deprotonate terminal alkynes, is.... [Link]

-

Chemistry Stack Exchange. Sodium Amide | Chemistry: Research, Reviews and Support. [Link]

-

National Institutes of Health, PubChem. Sodium amide. [Link]

-

Wikipedia. Sodium amide. [Link]

-

YouTube. Reduction of alkynes using Na in NH3. [Link]

-

ACS Publications, Journal of Chemical Education. Synthesis of Unsymmetrical Alkynes via the Alkylation of Sodium Acetylides. [Link]

-

Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

-

Vanderbilt University Environmental Health & Safety. Sodium Amide and Potassium Metal. [Link]

-

National Institute of Standards and Technology (NIST). 1-Undecyne - Mass spectrum (electron ionization). [Link]

-

National Institute of Standards and Technology (NIST). 1-Undecyne - Gas Chromatography. [Link]

-

National Institutes of Health, PubChem. 1-Undecyne. [Link]

-

Cheméo. Chemical Properties of 1-Undecyne (CAS 2243-98-3). [Link]

-

National Institute of Standards and Technology (NIST). 1-Undecyne. [Link]

-

Chemistry LibreTexts. 16.9: Alkylation of Acetylide Anions (CHM 223). [Link]

-

OrgoSolver. Alkyne Reactions: Acetylide Formation & Alkylation (NaNH₂; R–X). [Link]

-

Penn State Pressbooks. 5.14 Alkylation of Acetylide Anions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1-Bromononane: Synthesis, Reactions, and Industrial Impact. [Link]

-

YouTube. acetylide alkylations in organic synthesis. [Link]

-

Amerigo Scientific. 1-Undecyne. [Link]

-

Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

-

Chad's Prep®. Preparation of Alkynes. [Link]

Sources

- 1. 1-UNDECYNE | 2243-98-3 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5.14 Alkylation of Acetylide Anions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sodium amide, the base we use to deprotonate terminal alkynes, is... | Study Prep in Pearson+ [pearson.com]

- 9. youtube.com [youtube.com]

- 10. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Undecyne (CAS 2243-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. alexeiproskourine.wordpress.com [alexeiproskourine.wordpress.com]

- 13. benchchem.com [benchchem.com]

- 14. Sodium amide - Wikipedia [en.wikipedia.org]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 18. 1-Undecyne [webbook.nist.gov]

The Physicochemical Characterization of 1-Undecyne: A Comprehensive Guide to its Boiling Point

Abstract

This technical guide provides an in-depth analysis of the boiling point of 1-Undecyne (CAS No. 2243-98-3), a terminal alkyne of significant interest in organic synthesis. For researchers, chemists, and professionals in drug development, a precise understanding of a compound's physical properties is fundamental to its application in reaction engineering, purification processes, and formulation development. This document synthesizes experimental data, explores the underlying physicochemical principles governing its volatility, presents a standardized protocol for its empirical determination, and contextualizes its boiling point relative to analogous hydrocarbons.

Introduction to 1-Undecyne

1-Undecyne, also known as undec-1-yne, is a hydrocarbon featuring a linear chain of eleven carbon atoms with a terminal triple bond between the first and second carbon atoms[1][2]. Its molecular formula is C₁₁H₂₀, and it has a molecular weight of approximately 152.28 g/mol [3][4]. This terminal alkyne serves as a versatile building block in various chemical transformations, including coupling reactions, hydrogenations, and hydrations, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials[4][5]. The reactivity and utility of 1-Undecyne are intrinsically linked to its physical state and volatility, for which the boiling point is the primary defining characteristic.

Physicochemical Properties and Boiling Point of 1-Undecyne

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is dictated by the strength of intermolecular forces. For nonpolar hydrocarbons like 1-Undecyne, the predominant intermolecular interactions are London dispersion forces[6][7].

Summary of Key Physicochemical Data

The essential physical and chemical properties of 1-Undecyne are summarized in the table below, providing a quantitative basis for understanding its behavior.

| Property | Value | Source(s) |

| IUPAC Name | undec-1-yne | [1][2] |

| CAS Registry Number | 2243-98-3 | [2][8][9] |

| Molecular Formula | C₁₁H₂₀ | [1][3][4] |

| Molecular Weight | 152.28 g/mol | [2][3][4] |

| Density | 0.773 g/cm³ at 25°C | [3][10] |

| Melting Point | -25°C to -33°C | [3][10] |

| Flash Point | 65°C (149°F) | [3][4] |

| Refractive Index | 1.431 at 20°C | [3][10] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ether, and benzene. | [5][6][11][12] |

Experimentally Determined Boiling Point

The boiling point of 1-Undecyne has been reported across various sources, with minor discrepancies typical of experimental measurements. The National Institute of Standards and Technology (NIST) Chemistry WebBook, a highly authoritative source, compiles data from multiple studies[2]. It is crucial to note boiling points at both standard and reduced pressures, as many organic compounds are distilled under vacuum to prevent decomposition.

| Temperature (°C) | Temperature (K) | Pressure | Reference |

| 196 | 469 | Standard (760 mmHg) | Farchan Laboratories, 1990[2] |

| 196.2 | 469.2 | Standard (760 mmHg) | Weast and Grasselli, 1989[2] |

| 195-196 | 468.15-469.15 | 760 mmHg | Vulcanchem[3] |

| 73 | 346 | 10 mmHg (0.013 bar) | Farchan Laboratories, 1990; ChemBK[2][11] |

The consensus from reliable databases places the normal boiling point of 1-Undecyne at approximately 196°C .

Causality: Factors Influencing the Boiling Point of 1-Undecyne

The boiling point of an alkyne is a direct consequence of its molecular structure and the resulting intermolecular forces. Several key factors contribute to the relatively high boiling point of 1-Undecyne compared to smaller hydrocarbons.

-

Molecular Weight and Chain Length : As the number of carbon atoms and the overall molecular weight increase, the surface area of the molecule expands. This allows for more points of contact between adjacent molecules, strengthening the cumulative London dispersion forces[6][13]. With eleven carbon atoms, 1-Undecyne has substantial dispersion forces requiring significant thermal energy to overcome.

-

Molecular Shape and Polarizability : The carbon-carbon triple bond in 1-Undecyne enforces a linear geometry on the adjacent carbon atoms. This rod-like shape allows for efficient packing of molecules, maximizing the surface area available for intermolecular interactions compared to more branched or globular isomers[6][7]. Furthermore, the π-electrons in the triple bond are more diffuse and polarizable than electrons in single or double bonds. This increased polarizability leads to stronger instantaneous dipole-induced dipole (London dispersion) forces[7][14].

For these reasons, alkynes generally exhibit slightly higher boiling points than their corresponding alkenes and alkanes with the same number of carbon atoms[6][7][12]. For instance, 1-Undecene (C₁₁H₂₂) has a reported boiling point of 192.7°C, slightly lower than that of 1-Undecyne, despite its slightly higher molecular weight (154.29 g/mol )[15]. This underscores the significant influence of the alkyne's linear geometry and polarizability.

Caption: Experimental workflow for determining the boiling point via distillation.

Step-by-Step Methodology

-

Apparatus Assembly: Assemble the distillation apparatus securely using clamps. Ensure all glass joints are properly fitted. The condenser should have cold water flowing from the bottom inlet to the top outlet.

-

Charging the Flask: Add approximately 20-25 mL of 1-Undecyne to the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

-

Thermometer Placement (Critical Step): Insert the thermometer through the port in the distillation head. The top of the thermometer bulb must be positioned slightly below the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the liquid, not the superheated liquid itself.

-

Heating: Begin heating the flask gently using the heating mantle. The goal is to achieve a slow, steady distillation rate, approximately one drop of distillate per second into the receiving flask.

-

Observation and Equilibration: As the liquid heats, the vapor will rise and its temperature will be recorded by the thermometer. The temperature will rise until it reaches the boiling point. At this point, the vapor will enter the condenser, liquefy, and collect in the receiving flask.

-

Recording the Boiling Point: The temperature should remain constant while the bulk of the liquid is distilling. Record this stable plateau temperature as the observed boiling point. A fluctuating temperature indicates either an impure sample or that the distillation is proceeding too quickly or too slowly.

-

Pressure Correction (Self-Validation): Record the ambient atmospheric pressure. If the pressure is not exactly 760 mmHg (1 atm), the observed boiling point will need to be corrected. The Clausius-Clapeyron relation or standard nomographs can be used for this correction to validate the measurement against standard literature values.

Conclusion

The normal boiling point of 1-Undecyne is robustly established at approximately 196°C . This value is a logical consequence of its significant molecular weight and its linear, polarizable structure, which collectively enhance the strength of London dispersion forces. An accurate determination of this fundamental property is essential for the effective design of synthetic routes, purification protocols such as distillation, and for ensuring safe handling and storage. The methodologies and principles outlined in this guide provide researchers with the necessary framework for both understanding and empirically verifying the boiling point of 1-Undecyne.

References

-

PubChem Compound Summary for CID 75249, 1-Undecyne. National Center for Biotechnology Information. [Link]

-

1-Undecyne in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Physical Properties of Alkynes. OpenOChem Learn. [Link]

-

Alkynes: Why They Have Higher Boiling Points Than Alkenes? Smart.DHgate. [Link]

-

1-Undecyne in NIST Chemistry WebBook (Kovats' RI). National Institute of Standards and Technology. [Link]

-

1-Undecyne in NIST Chemistry WebBook (Mass Spectrum). National Institute of Standards and Technology. [Link]

-

Physical Properties of Alkynes. Jack Westin Organic Chemistry. [Link]

-

1-Undecyne. ChemBK. [Link]

-

1-Undecyne in NIST Chemistry WebBook (General Notes). National Institute of Standards and Technology. [Link]

-

Alkynes' Boiling Points Explained. Scribd. [Link]

-

Why does alkyne have a high melting and boiling point than alkane and alkene with examples? Quora. [Link]

-

1-undecyne (C11H20). PubChemLite. [Link]

-

Chemical Properties of 1-Undecyne (CAS 2243-98-3). Cheméo. [Link]

-

1-undecyne. Stenutz. [Link]

-

PubChem Compound Summary for CID 3085483, 1-Undecyne, 1-bromo-11-chloro-. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 13190, 1-Undecene. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Undecyne [webbook.nist.gov]

- 3. 1-Undecyne (2243-98-3) for sale [vulcanchem.com]

- 4. Page loading... [guidechem.com]

- 5. 1-UNDECYNE | 2243-98-3 [chemicalbook.com]

- 6. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. 1-Undecyne [webbook.nist.gov]

- 9. 1-Undecyne [webbook.nist.gov]

- 10. 1-undecyne [stenutz.eu]

- 11. chembk.com [chembk.com]

- 12. scribd.com [scribd.com]

- 13. jackwestin.com [jackwestin.com]

- 14. quora.com [quora.com]

- 15. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Undecyne for Advanced Research

This guide provides an in-depth exploration of 1-Undecyne, a terminal alkyne that serves as a critical building block in advanced organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer actionable insights into its synthesis, reactivity, and practical applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility in your work.

Core Molecular Profile of 1-Undecyne

1-Undecyne, with the empirical formula C₁₁H₂₀, is a linear-chain alkyne characterized by a terminal carbon-carbon triple bond.[1] This structural feature is the primary determinant of its chemical reactivity, making it a versatile precursor for a wide array of molecular architectures.

Physicochemical and Spectroscopic Data

A comprehensive summary of 1-Undecyne's key properties is presented below. This data is essential for its effective use in experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 2243-98-3 | [2][3][4] |

| Molecular Weight | 152.28 g/mol | [2][3] |

| Molecular Formula | C₁₁H₂₀ | [2][3] |

| IUPAC Name | Undec-1-yne | [2] |

| Synonyms | n-Nonylacetylene, 1-Hendecyne | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.773 g/cm³ at 25°C | [2] |

| Boiling Point | 195-196°C at 760 mmHg | [2] |

| Melting Point | -25°C to -33°C | [2] |

| Flash Point | 65°C (149°F) | [2][5] |

| Refractive Index | ~1.431 at 20°C | [2] |

| Solubility | Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water. | [6][7] |

Synthesis of 1-Undecyne: A Validated Protocol

The most prevalent and reliable method for synthesizing 1-Undecyne is through the alkylation of acetylene.[2] This SN2 reaction leverages the nucleophilicity of the acetylide anion to form a new carbon-carbon bond with a suitable alkyl halide.

Causality of Experimental Design

The choice of a strong base is critical for the quantitative deprotonation of a terminal alkyne. Sodium amide (NaNH₂) in liquid ammonia is highly effective due to its high basicity and the low boiling point of the ammonia solvent, which simplifies its removal post-reaction. The acetylide anion generated is a potent nucleophile, readily displacing a halide from a long-chain alkyl halide like 1-bromononane to yield the desired 1-Undecyne. The inert atmosphere is crucial to prevent the highly reactive acetylide anion from reacting with atmospheric moisture or oxygen.

Experimental Workflow: Synthesis of 1-Undecyne

Sources

- 1. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Undecyne (2243-98-3) for sale [vulcanchem.com]

- 3. CAS 2243-98-3: 1-Undecyne | CymitQuimica [cymitquimica.com]

- 4. 1-Undecyne | 2243-98-3 | CAA24398 | Biosynth [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-UNDECYNE | 2243-98-3 [chemicalbook.com]

- 7. 1-Undecyne, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Spectroscopic Guide to 1-Undecyne for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-undecyne (CAS No. 2243-98-3), a terminal alkyne crucial in various domains of chemical synthesis, from fundamental organic chemistry to the development of novel pharmaceutical agents.[1][2] As a versatile building block, a thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and practical interpretation for scientists at the bench.

The Structural Uniqueness of 1-Undecyne: A Spectroscopic Perspective

1-Undecyne, with the molecular formula C₁₁H₂₀ and a molecular weight of 152.28 g/mol , is characterized by a nine-carbon alkyl chain attached to a terminal acetylene group.[3][4] This terminal alkyne functionality is the primary determinant of its chemical reactivity and, consequently, its spectroscopic characteristics. The presence of the acidic acetylenic proton and the carbon-carbon triple bond gives rise to highly diagnostic signals in both NMR and IR spectroscopy, allowing for unambiguous identification and differentiation from its internal alkyne isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon and Proton Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-undecyne, both ¹H and ¹³C NMR provide a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: Identifying the Key Protons

The ¹H NMR spectrum of 1-undecyne is distinguished by two key signals that directly confirm the presence of the terminal alkyne. The most downfield of these is the acetylenic proton (≡C-H), which typically appears as a triplet in the range of δ 1.8-2.0 ppm.[5] This multiplicity arises from coupling to the two adjacent protons on the propargylic carbon (C3). The propargylic methylene protons (-CH₂-C≡CH) themselves resonate around δ 2.1-2.3 ppm.[5] The remainder of the long alkyl chain gives rise to a complex multiplet in the upfield region of the spectrum, with the terminal methyl group appearing as a distinct triplet at approximately δ 0.9 ppm.[5]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (≡C-H) | 1.8 - 2.0 | Triplet |

| H-3 (-CH₂-C≡) | 2.1 - 2.3 | Multiplet |

| H-4 to H-10 (-CH₂-)n | ~1.2 - 1.6 | Multiplet |

| H-11 (-CH₃) | ~0.9 | Triplet |

Table 1: Summary of ¹H NMR spectral data for 1-Undecyne.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum of 1-undecyne provides complementary information, definitively locating the position of the triple bond. The two sp-hybridized carbons of the alkyne are the most deshielded carbons in the aliphatic region, appearing at distinct chemical shifts. The terminal carbon (C-1, ≡C-H) is typically found in the range of δ 68-70 ppm, while the internal alkyne carbon (C-2, -C≡) resonates further downfield at approximately δ 84-86 ppm.[5] The long saturated alkyl chain produces a series of signals in the upfield region, with the terminal methyl carbon appearing at around δ 14 ppm.[5]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | 68 - 70 |

| C-2 (-C≡) | 84 - 86 |

| C-3 to C-10 (Alkyl Chain) | ~18 - 32 |

| C-11 (-CH₃) | ~14 |

Table 2: Summary of ¹³C NMR spectral data for 1-Undecyne.[5]

Caption: Workflow for the comprehensive spectroscopic analysis of 1-undecyne.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For 1-undecyne, the IR spectrum is dominated by features associated with the terminal alkyne and the long alkyl chain.

The most diagnostic absorption is the sharp, strong peak corresponding to the ≡C-H stretch, which appears around 3300 cm⁻¹.[3] The presence of this band is a clear indication of a terminal alkyne. The C≡C triple bond stretch is also observable, though it is typically of weak to medium intensity, appearing in the region of 2100–2140 cm⁻¹.[5] Additionally, a broader band or series of bands between 650-900 cm⁻¹ can be attributed to the ≡C-H bending vibration.[5] The spectrum is also characterized by strong absorptions in the 2850–2960 cm⁻¹ region due to the C-H stretching of the numerous methylene and methyl groups in the alkyl chain, along with a significant CH₂ bending mode around 1465 cm⁻¹.[5]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Sharp, Strong |

| Alkyl C-H Stretch | 2850 - 2960 | Strong |

| C≡C Stretch | 2100 - 2140 | Weak to Medium |

| CH₂ Bend | ~1465 | Medium |

| ≡C-H Bend | 650 - 900 | Broad |

Table 3: Characteristic Infrared absorption bands for 1-Undecyne.[3][5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of 1-undecyne and offers insights into its structure through analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of 1-undecyne will exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight.[6]

The fragmentation of the molecular ion is driven by the cleavage of the alkyl chain. The long hydrocarbon chain readily undergoes fragmentation, leading to a series of carbocation fragments separated by 14 mass units (corresponding to the loss of CH₂ groups). Common fragments are observed at m/z values that can be attributed to the loss of alkyl radicals of increasing size.

Caption: Proposed fragmentation pathway of 1-undecyne in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-undecyne in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of 1-undecyne between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 1-undecyne in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Conclusion

The spectroscopic data for 1-undecyne provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for its unambiguous identification and differentiation from other isomers. For researchers and drug development professionals, a firm grasp of these spectroscopic signatures is essential for ensuring the identity and purity of this important chemical building block and for characterizing its downstream products.

References

Sources

An In-depth Technical Guide on the Reactivity of the Terminal Alkyne in 1-Undecyne

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Undecyne, a terminal alkyne, serves as a versatile building block in organic synthesis, primarily due to the unique reactivity of its terminal C-H bond and the carbon-carbon triple bond.[1] This guide provides a comprehensive technical overview of the core reactivity principles of 1-undecyne. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including deprotonation to form acetylides, metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, cycloadditions exemplified by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and various hydrofunctionalization reactions. The content is structured to deliver not only procedural steps but also the causal logic behind experimental choices, ensuring a robust understanding for professionals in research and development.

I. The Acidic Nature of the Terminal Alkyne: A Gateway to Nucleophilic Reactivity

The foundational principle of 1-undecyne's reactivity lies in the acidity of the proton attached to the sp-hybridized carbon. With a pKa of approximately 25, this proton is significantly more acidic than those on alkanes (pKa ~50) and alkenes (pKa ~44).[2][3][4] This enhanced acidity is a direct consequence of the high s-character (50%) of the sp hybrid orbital, which stabilizes the resulting conjugate base, the acetylide anion.[2]

The ability to deprotonate the terminal alkyne with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, generates a potent carbon-centered nucleophile.[2][3] This acetylide anion is a cornerstone of C-C bond formation in organic synthesis.[2]

Experimental Protocol: Formation of Sodium Undecynilide

Objective: To generate the sodium salt of 1-undecyne for subsequent nucleophilic addition or substitution reactions.

Materials:

-

1-Undecyne

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia or an appropriate anhydrous solvent (e.g., THF, Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser (if using liquid ammonia).

-

Under a positive pressure of inert gas, add the anhydrous solvent. If using liquid ammonia, condense it into the flask at -78 °C.

-

Carefully add sodium amide to the solvent with stirring.

-

Slowly add 1-undecyne dropwise to the stirred suspension of sodium amide.

-

Allow the reaction to stir for 1-2 hours to ensure complete formation of the sodium acetylide. The resulting slurry can be used directly for the next step.

Causality Behind Experimental Choices:

-

Strong Base: Sodium amide (pKa of ammonia is ~38) is sufficiently basic to quantitatively deprotonate the terminal alkyne.

-

Anhydrous Conditions: Acetylide anions are strong bases and will be readily quenched by protic solvents like water or alcohols.[5]

-

Inert Atmosphere: Prevents reaction with atmospheric oxygen and moisture.

II. Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used reaction for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][8]

Core Mechanism: The reaction proceeds through two interconnected catalytic cycles:

-

Palladium Cycle:

-

Oxidative Addition: A Pd(0) species oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The acetylide, activated by the copper catalyst, is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The coupled product (R-C≡C-R') is eliminated, regenerating the Pd(0) catalyst.[6]

-

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper acetylide intermediate. This species is crucial for the transmetalation step.[9]

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 1-Undecyne with Iodobenzene

Objective: To synthesize 1-phenyl-1-undecyne.

Materials:

-

1-Undecyne

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

-

Add anhydrous THF and degassed triethylamine.

-

Add iodobenzene and 1-undecyne to the stirred solution.

-

The reaction is typically stirred at room temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography.

| Reagent | Molar Equiv. | Purpose |

| Iodobenzene | 1.0 | Aryl halide substrate |

| 1-Undecyne | 1.2 | Terminal alkyne substrate |

| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium catalyst |

| CuI | 0.04 | Copper co-catalyst |

| Et₃N | 2.0 | Base and solvent |

| THF | - | Co-solvent |

III. Cycloaddition Reactions: The "Click" Chemistry Approach

The terminal alkyne of 1-undecyne is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[10][11] This reaction forms a 1,4-disubstituted 1,2,3-triazole with high efficiency and regioselectivity under mild, often aqueous, conditions.[11][12][13]

Core Mechanism: The currently accepted mechanism often involves a dinuclear copper intermediate. A copper acetylide is formed, which then coordinates with the azide. This is followed by a cyclization and protonolysis to yield the triazole product and regenerate the copper catalyst.[10][14]

Caption: Conceptual workflow of the CuAAC reaction.

Experimental Protocol: CuAAC of 1-Undecyne with Benzyl Azide

Objective: To synthesize 1-benzyl-4-nonyl-1H-1,2,3-triazole.

Materials:

-

1-Undecyne

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

Procedure:

-

Dissolve 1-undecyne and benzyl azide in a 1:1 mixture of tert-butanol and water.

-

Add an aqueous solution of sodium ascorbate.

-

Add an aqueous solution of CuSO₄·5H₂O.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, indicated by a color change.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the triazole product.

Trustworthiness: The use of CuSO₄ with sodium ascorbate allows for the in situ generation of the active Cu(I) catalyst, which is more convenient and reliable than using air-sensitive Cu(I) salts.[11][15]

IV. Hydrofunctionalization of the Alkyne

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. The regioselectivity of these additions is a key consideration for terminal alkynes like 1-undecyne.

A. Hydroboration-Oxidation: Anti-Markovnikov Hydration

The hydroboration of 1-undecyne with a sterically hindered borane (e.g., 9-BBN or disiamylborane), followed by oxidative workup with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the triple bond to yield undecanal.[16][17]

Key Principle: The boron atom adds to the terminal, less sterically hindered carbon, and the hydride adds to the internal carbon.[17][18] The subsequent oxidation replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to the aldehyde.[16][17]

Caption: Pathway of hydroboration-oxidation of 1-undecyne.

B. Hydrosilylation: Synthesis of Vinylsilanes

The addition of a Si-H bond across the triple bond, catalyzed by transition metals (e.g., platinum, rhodium, iron), produces vinylsilanes.[19] The regioselectivity (α- vs. β-addition) and stereoselectivity (Z vs. E) can be controlled by the choice of catalyst and ligands.[19][20][21] These vinylsilane products are versatile intermediates in organic synthesis.[22]

Conclusion

The terminal alkyne in 1-undecyne is a powerful and versatile functional group. Its inherent acidity provides a reliable entry into nucleophilic chemistry through the formation of acetylide anions. Furthermore, it is an excellent substrate for a range of highly efficient and selective metal-catalyzed reactions, including the Sonogashira coupling and CuAAC, which are indispensable tools in modern synthetic chemistry. The ability to control the regioselectivity of hydrofunctionalization reactions further expands its synthetic utility. A thorough understanding of these fundamental reaction classes allows researchers and drug development professionals to strategically incorporate 1-undecyne and its derivatives into the synthesis of complex molecular architectures.

References

- BenchChem. (2025). Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). BenchChem.

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Chemistry Steps.

- University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. University of Calgary.

- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.

- Vedantu. (n.d.).

- Wikipedia. (n.d.). Alkyne. Wikipedia.

- University of Calgary. (n.d.). Ch 9: Alkynes + borane. University of Calgary.

- Chemistry LibreTexts. (2023, January 22). Acidity of Terminal Alkynes. Chemistry LibreTexts.

- OrgoSolver. (n.d.).

- Chemistry LibreTexts. (2019, June 5). 11.

- JoVE. (2023, April 30).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- NIH. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)

- PubMed. (2020, September 30).

- Chemistry LibreTexts. (2024, March 18). 9.7: Alkyne Acidity - Formation of Acetylide Anions. Chemistry LibreTexts.

- New Journal of Chemistry (RSC Publishing). (n.d.). Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive. New Journal of Chemistry (RSC Publishing).

- ResearchGate. (n.d.). Engineering Regioselectivity in the Hydrosilylation of Alkynes using Heterobimetallic Dual-Functional Hybrid Catalysts.

- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- ArODES. (n.d.).

- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

- NIH. (n.d.).

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.

- PubChem. (n.d.). 1-Undecyne. PubChem.

Sources

- 1. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 3. Alkyne - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. benchchem.com [benchchem.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. bioclone.net [bioclone.net]

- 13. interchim.fr [interchim.fr]

- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. orgosolver.com [orgosolver.com]

- 17. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Undecyne in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Undecyne in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-undecyne, a terminal alkyne of significant interest in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It explores the physicochemical properties of 1-undecyne that govern its solubility, presents a qualitative solubility profile based on available data and chemical principles, and offers a detailed, self-validating experimental protocol for the quantitative determination of its solubility in various organic solvents. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction to 1-Undecyne

1-Undecyne (C₁₁H₂₀) is a terminal alkyne characterized by a carbon-carbon triple bond at the terminus of an eleven-carbon chain.[1][2] Its molecular structure, consisting of a long, nonpolar alkyl chain and a reactive, weakly polarizable acetylenic group, makes it a valuable building block in synthetic chemistry.[3] It serves as a precursor in the synthesis of more complex molecules, including antimalarial and antitrypanosomal agents, through reactions such as cross-coupling, hydration, and reduction.[3] Understanding the solubility of 1-undecyne is paramount for its effective use, influencing reaction kinetics, purification processes, and the formulation of novel chemical entities.

Key Physicochemical Properties of 1-Undecyne:

-

Molecular Formula: C₁₁H₂₀

-

Molecular Weight: 152.28 g/mol

-

Appearance: Colorless liquid

-

Density: ~0.773 g/cm³[4]

-

Boiling Point: 191-192 °C (73°C at 10 mmHg)[4]

-

Flash Point: 65 °C / 149 °F[5]

Theoretical Principles of Solubility

The solubility of a substance is dictated by the principle of "similia similibus solvuntur" or "like dissolves like."[6] This means that substances with similar intermolecular forces are likely to be miscible. The solubility of 1-undecyne is governed by a balance of forces originating from its distinct structural features.

-

Nonpolar Alkyl Chain: The dominant feature of 1-undecyne is its long nine-carbon alkyl tail (C₉H₁₉-). This extensive hydrocarbon portion is nonpolar and interacts primarily through weak London dispersion forces. Consequently, 1-undecyne is readily soluble in nonpolar organic solvents where similar dispersion forces prevail.[7][8]

-

Terminal Alkyne Group: The carbon-carbon triple bond (C≡C) and the terminal acetylenic proton (-C≡C-H) introduce a region of higher electron density and slight polarity.[9] The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons, leading to a weak dipole. While this polarity is minor compared to the overall nonpolar nature of the molecule, it allows for some interaction with moderately polar solvents. However, this group is incapable of forming strong hydrogen bonds with protic solvents.[7]

Due to its predominantly nonpolar character, 1-undecyne is expected to be hydrophobic and largely immiscible with highly polar solvents like water.[10][11] Its solubility will be highest in solvents that are also nonpolar or have low polarity, such as alkanes, aromatic hydrocarbons, and ethers.

Qualitative and Predicted Solubility Profile of 1-Undecyne

Quantitative public-domain data on the solubility of 1-undecyne is sparse. However, based on its chemical structure and established principles, a reliable qualitative and predictive profile can be constructed. Several chemical data sources report that 1-undecyne is miscible with common organic solvents like acetone, ether, ethanol, and benzene, while being only slightly miscible with water.[2][4][12]

The following table summarizes this information and provides predictions for other common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Miscible | "Like dissolves like"; strong London dispersion force interactions between the solvent and the long alkyl chain of 1-undecyne.[7][13] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Miscible / Highly Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions with the alkyne group, while also having sufficient nonpolar character to solvate the alkyl chain.[4] |

| Polar Protic | Ethanol, Methanol | Miscible / Soluble | The nonpolar alkyl chain of the alcohol interacts well with the alkyl chain of 1-undecyne. While 1-undecyne cannot act as a hydrogen bond acceptor, the overall miscibility is driven by dispersion forces.[4] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Immiscible / Very Low | The strong hydrogen bonding network of water and the high polarity of DMSO cannot be overcome by the weak interactions offered by the nonpolar 1-undecyne molecule.[4][10] |

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is required. The isothermal equilibrium method is a robust and widely accepted technique for determining the solubility of a liquid solute in a solvent.

Rationale and Methodology Overview

The core principle of this method is to create a saturated solution at a constant, controlled temperature. An excess amount of the solute (1-undecyne) is mixed with the solvent and agitated for a sufficient period to ensure that thermodynamic equilibrium is reached. Once equilibrium is established, the saturated solution is carefully separated from the undissolved solute, and the concentration of the solute in the solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR).

Visualized Experimental Workflow

The following diagram outlines the key steps in the experimental determination of 1-undecyne solubility.

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

1-Undecyne (≥97% purity)

-

Selected organic solvents (analytical grade)

-

Thermostated shaker bath or magnetic stirrer with temperature control

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Calibrated micropipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Volumetric flasks and analytical balance

-

Internal standard (e.g., dodecane, for GC analysis)

Procedure:

-

System Preparation: Add a known volume of the chosen solvent (e.g., 5.0 mL) to a glass vial. Add an excess amount of 1-undecyne (e.g., 2.0 mL). The key is to ensure an excess of the solute phase remains after equilibrium is reached.

-

Equilibration: Securely cap the vial and place it in a thermostated shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture vigorously for a predetermined time (typically 24-48 hours) to ensure equilibrium. Preliminary experiments should be run to confirm the time required to reach a stable concentration.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 12 hours. This allows the two phases (saturated solvent and excess 1-undecyne) to separate cleanly.

-